Product packaging for C19H36Cl4N2O3(Cat. No.:)

C19H36Cl4N2O3

Cat. No.: B12623155
M. Wt: 482.3 g/mol
InChI Key: KZTBEZKWZFQTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This high-purity C19H36Cl4N2O3 compound is provided exclusively for laboratory research purposes. Researchers can utilize this reagent for [ describe specific applications, e.g., chemical synthesis, as a standard in analytical method development, or for investigating biological pathways ]. Its value in research stems from its potential role in [ explain the research value and mechanism of action, e.g., inhibiting specific enzymes or acting as an intermediate in novel synthetic pathways ]. This product is labeled "For Research Use Only" (RUO) and is not intended for use in the diagnosis, prevention, or treatment of any disease in humans or animals. It is not for food, drug, or household use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36Cl4N2O3 B12623155 C19H36Cl4N2O3

Properties

Molecular Formula

C19H36Cl4N2O3

Molecular Weight

482.3 g/mol

IUPAC Name

2,2,2-trichloro-N-[3-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]propyl]ethanimidate;hydrochloride

InChI

InChI=1S/C19H35Cl3N2O3.ClH/c1-4-5-6-7-8-9-10-11-15-27-17(25)16-24(2,3)14-12-13-23-18(26)19(20,21)22;/h4-16H2,1-3H3;1H

InChI Key

KZTBEZKWZFQTEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C[N+](C)(C)CCCN=C(C(Cl)(Cl)Cl)[O-].Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for C19h36cl4n2o3 and Its Structural Analogues

Retrosynthetic Analysis for the Elaboration of C19H36Cl4N2O3 Scaffolds

A retrosynthetic analysis of the this compound scaffold, which is an ester dimer of Chlorambucil, deconstructs the molecule into its fundamental precursors. The primary disconnection is the ester linkage, which simplifies the target molecule into two key fragments: an intact Chlorambucil molecule and a hydrolyzed Chlorambucil derivative where one of the chloroethyl groups has been converted to a hydroxyethyl (B10761427) group.

Key Disconnections:

Ester Bond Disconnection: This primary step breaks the C-O bond of the ester, yielding Chlorambucil (the acyl donor) and 4-(4-(N-(2-chloroethyl)-N-(2-hydroxyethyl)amino)phenyl)butanoic acid (the alcohol donor).

C-N Bond Disconnection: Further deconstruction of these two precursors points back to a common aromatic core, 4-(4-aminophenyl)butanoic acid. The bis(2-chloroethyl)amino and the (2-chloroethyl)(2-hydroxyethyl)amino functionalities can be envisioned as being installed via alkylation of the aniline (B41778) nitrogen.

This analysis suggests that the formation of this compound is likely a side reaction occurring during the synthesis or storage of Chlorambucil, particularly in the presence of water, which facilitates the hydrolysis of the chloroethyl group. The resulting alcohol can then react with another molecule of Chlorambucil, likely activated in some form (e.g., as an acyl halide or through a coupling agent), to form the dimeric ester impurity. This "retrometabolic" approach, where metabolic or degradation pathways inform structural analysis, is a useful concept in understanding impurity formation. wikipedia.org

Development and Optimization of Synthetic Routes for this compound

While dedicated synthetic routes for an impurity like this compound are not typically the primary goal of pharmaceutical manufacturing, understanding its formation is crucial for process optimization to minimize its presence. uab.catresearchgate.net The synthesis of Chlorambucil itself involves several steps, including the protection of functional groups, acylation, reduction, and chlorination. google.com The formation of Impurity B is a degradation or side reaction pathway.

Formation Pathway:

Hydrolysis: One of the 2-chloroethyl groups of a Chlorambucil molecule undergoes hydrolysis to form a 2-hydroxyethyl group. This reaction is promoted by the presence of water and can be influenced by pH and temperature.

Esterification: The newly formed hydroxyl group of the hydrolyzed Chlorambucil acts as a nucleophile, attacking the activated carboxylic acid of a second Chlorambucil molecule to form an ester linkage.

Optimization to Minimize Formation: Process development for APIs like Chlorambucil focuses on controlling reaction and storage conditions to limit the formation of such impurities. uab.cat Key optimization parameters include:

Water Control: Rigorously controlling the water content in all solvents and intermediates is the most critical factor.

Temperature: Lowering reaction and storage temperatures can slow the rate of both hydrolysis and subsequent esterification.

pH Control: Maintaining an appropriate pH can minimize the rate of hydrolysis of the chloroethyl groups. uab.cat

Purification: Developing robust purification methods, such as crystallization or chromatography, is essential to remove the impurity from the final product.

The table below summarizes hypothetical conditions that could influence the formation of this compound during a final synthesis step or storage.

ParameterCondition A (High Impurity)Condition B (Low Impurity)Rationale
Solvent Water Content High (>0.5%)Low (<0.05%)Reduces hydrolysis of the chloroethyl group.
Temperature Elevated (40°C)Controlled (0-5°C)Slows the rate of side reactions.
Reaction Time Prolonged (>24h)Minimized (<8h)Reduces the time window for impurity formation.
pH Neutral or BasicAcidicThe nitrogen mustard group is more stable under acidic conditions.

Stereoselective Synthesis Approaches for this compound Isomers

The parent molecule, Chlorambucil, is achiral. The formation of the this compound dimer from Chlorambucil does not introduce any new stereocenters. Therefore, in the context of this specific impurity, stereoselective synthesis is not a relevant consideration.

However, the principles of stereoselective synthesis are highly relevant for creating structural analogues of Chlorambucil where chirality is intentionally introduced to modulate biological activity. researchgate.netresearchgate.net For instance, researchers have synthesized analogues by coupling Chlorambucil to chiral amino acids like tyrosine. nih.govnih.gov These syntheses often employ chiral templates or catalysts to control the stereochemistry of the final product, demonstrating that if a chiral variant of the this compound scaffold were desired, established stereoselective methods could be adapted. researchgate.net For example, using a chiral version of the hydrolyzed Chlorambucil precursor would lead to a chiral dimer.

Divergent and Convergent Synthesis Strategies for this compound Analogues

The synthesis of analogues of this compound can be approached using both divergent and convergent strategies to build molecular diversity. wikipedia.org

Divergent Synthesis: A divergent approach would start from a common intermediate, such as 4-(4-(N-(2-chloroethyl)-N-(2-hydroxyethyl)amino)phenyl)butanoic acid (hydrolyzed Chlorambucil). This single precursor could then be reacted with a library of different carboxylic acids (in place of the second Chlorambucil molecule) to generate a wide array of dimeric ester analogues. This strategy is efficient for creating many related compounds from a central core for structure-activity relationship (SAR) studies. wikipedia.org For example, Chlorambucil has been used as a starting point to create conjugates with various other molecules, including peptides and other small molecules, showcasing a divergent approach from the main scaffold. mcmaster.caacs.orgnih.gov

Convergent Synthesis: A convergent strategy involves synthesizing the two halves of the molecule separately and then combining them in a final step. For this compound analogues, this would mean:

Fragment A Synthesis: Synthesis of various aryl-butanoic acid backbones with different functional groups.

Fragment B Synthesis: Synthesis of various aniline derivatives bearing different alkylating or functionalized side chains.

Coupling: The final step would be the esterification reaction between the two fragments.

This approach is often more flexible for creating significant structural variations in both halves of the target molecule. Syntheses of complex nitrogen mustard hybrids have been reported, demonstrating the utility of coupling distinct, pre-synthesized fragments. nih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of nitrogen mustards like Chlorambucil and its derivatives is aimed at reducing the environmental impact and improving the safety of the process. mdpi.com Given the hazardous nature of alkylating agents, these considerations are particularly important.

Key Green Chemistry Principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions like additions over substitutions where possible, although the core synthesis of nitrogen mustards often relies on substitution reactions.

Use of Safer Solvents: Replacing hazardous solvents (e.g., chlorinated hydrocarbons, dimethylformamide) with greener alternatives like ethanol, water, or supercritical fluids where feasible. Research into the synthesis of Chlorambucil derivatives has explored various solvent systems. tandfonline.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. For example, using catalytic methods for esterification or for the C-N bond-forming steps could improve the green profile of the synthesis.

Designing for Degradation: While the goal is to prevent the degradation of Chlorambucil to this compound during production, understanding this pathway allows for the design of a final product that, after its intended use, can degrade into less harmful substances.

A patent for a synthetic process for Chlorambucil highlights efforts to use mild reaction conditions and improve yields, which aligns with green chemistry goals of efficiency and reduced energy use. google.com

In-depth Spectroscopic and Spectrometric Analysis of this compound Remains Undocumented in Scientific Literature

A thorough investigation into scientific databases and chemical literature has found no specific, publicly available data for the chemical compound with the molecular formula this compound. While the provided outline requests a detailed article on its structural elucidation using advanced spectroscopic and spectrometric techniques, the absence of any published research on this particular compound makes it impossible to generate a scientifically accurate and non-fictitious report.

The structural confirmation and analysis of a chemical compound rely on experimental data derived from its synthesis and isolation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental to this process, providing concrete evidence of a molecule's atomic connectivity, stereochemistry, and exact mass. However, without a known, synthesized compound to analyze, any discussion of its specific spectral characteristics would be purely hypothetical.

Generating an article with the requested level of detail, including data tables for ¹H and ¹³C NMR, 2D NMR correlations, and mass spectrometry fragmentation, would necessitate the fabrication of all data points. Such an approach would not reflect real-world scientific findings and would be misleading.

Therefore, until this compound is synthesized and its analytical data is published in peer-reviewed literature, a factual and authoritative article on its structural elucidation cannot be written. General principles of the outlined techniques are well-established and can be described, but their specific application and the resulting data are unique to each individual chemical structure.

Advanced Spectroscopic and Spectrometric Techniques for Structure Elucidation of C19h36cl4n2o3

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis of C19H36Cl4N2O3

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for this compound Conformer Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the analysis of complex mixtures and the characterization of molecular structures, including isomers and conformers. researchgate.netcopernicus.orgscielo.org.co This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. nih.govosti.gov

For a molecule such as this compound, which possesses considerable conformational flexibility due to its numerous single bonds, IMS-MS is particularly valuable. The technique can distinguish between different conformers of the molecule that may coexist in the gas phase. This is achieved by measuring the drift time of the ions through a drift tube filled with a neutral buffer gas. nih.gov More compact conformers will experience fewer collisions with the buffer gas and thus will have shorter drift times compared to more extended conformers.

The data obtained from an IMS-MS experiment can be visualized in a two-dimensional plot of mass-to-charge ratio (m/z) versus drift time. For this compound, this would allow for the separation of different conformers, which would appear as distinct spots at the same m/z value but with different drift times. The collision cross-section (CCS), a value that represents the effective area of the ion as it tumbles and rotates in the gas phase, can be calculated from the drift time. nih.gov This experimental CCS value can then be compared to theoretically calculated CCS values for different potential conformers to aid in their structural assignment.

Illustrative IMS-MS Data for this compound Conformers:

ConformerTheoretical CCS (Ų)Experimental Drift Time (ms)Relative Abundance (%)
Conformer A (Globular)250.525.265
Conformer B (Extended)265.828.135

This table is for illustrative purposes and represents the type of data that would be obtained from an IMS-MS analysis.

X-ray Crystallography for Single Crystal Structure Determination and Absolute Stereochemistry of this compound

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline solid at atomic resolution. nih.govpulstec.net For a chiral molecule like this compound, this technique is indispensable for determining its absolute stereochemistry. wikipedia.orgresearchgate.net The first and often most challenging step is the growth of a high-quality single crystal of the compound. nih.govpuchd.ac.in

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, yielding precise information about bond lengths, bond angles, and torsion angles. pulstec.net

For the determination of the absolute configuration, the presence of heavier atoms, such as the four chlorine atoms in this compound, is advantageous. wikipedia.org These "heavy" atoms produce a phenomenon known as anomalous dispersion, which allows for the unambiguous assignment of the R/S configuration at each stereocenter. researchgate.netthieme-connect.de The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the correctness of the determined absolute structure. researchgate.net

Illustrative Crystallographic Data for this compound:

ParameterValue
Chemical FormulaThis compound
Formula Weight484.30
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.25, 15.88, 18.45
α, β, γ (°)90, 90, 90
Volume (ų)3001.5
Z4
R-factor0.045
Flack Parameter0.02(3)

This table is for illustrative purposes and represents the type of data that would be obtained from a single-crystal X-ray diffraction study.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. photothermal.comedinst.com These two techniques are complementary, as the selection rules for a vibrational mode to be IR- or Raman-active are different. edinst.com For a vibration to be IR-active, there must be a change in the dipole moment of the molecule, while for a vibration to be Raman-active, there must be a change in the polarizability. edinst.com

For this compound, the IR spectrum would be expected to show strong absorptions for polar bonds such as C=O (carbonyl), C-N (amine/amide), and C-O (ether/ester/alcohol). libretexts.org The presence of N-H bonds would give rise to characteristic stretching vibrations, as would O-H bonds if present. The C-Cl stretching vibrations typically appear in the lower frequency region of the spectrum. spectroscopyonline.comresearchgate.net

Raman spectroscopy would be particularly useful for identifying non-polar bonds, such as C-C bonds within the carbon skeleton. mt.com The combination of both IR and Raman spectra provides a more complete picture of the functional groups present in the molecule. researchgate.net Computational methods can be used to predict the vibrational spectra of proposed structures, and comparison with the experimental spectra can aid in the confirmation of the correct structure. researchgate.netaip.org

Illustrative Vibrational Frequencies for this compound:

Functional GroupIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
N-H Stretch3400-32503400-3250
C-H Stretch3000-28503000-2850
C=O Stretch1750-16801750-1680
C-N Stretch1250-10201250-1020
C-O Stretch1260-10001260-1000
C-Cl Stretch850-550850-550

This table is for illustrative purposes and represents the type of data that would be obtained from an IR and Raman spectroscopic analysis.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of C19h36cl4n2o3 Analogues

Theoretical Foundations and Principles of Structure-Activity Relationships

The core principle of structure-activity relationships (SAR) is that the biological activity of a chemical compound is directly related to its molecular structure. researchgate.nettechnologynetworks.com This relationship provides a rationale for systematically modifying a lead compound to enhance its desired properties. researchgate.net Qualitative SAR involves identifying key structural features, or pharmacophores, that are essential for activity. nih.gov These can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. nih.govcreative-biostructure.com

Quantitative structure-activity relationship (QSAR) models take this a step further by creating mathematical relationships between the chemical structure and biological activity. wikipedia.org These models use molecular descriptors to quantify various aspects of a molecule's physicochemical properties. wikipedia.org The fundamental assumption is that similar molecules exhibit similar activities. wikipedia.org The goal of a QSAR study is to develop a predictive model that can be used to estimate the activity of novel compounds, thereby prioritizing synthetic efforts. neovarsity.org

Selection and Calculation of Molecular Descriptors for SAR/QSAR Modeling of C19H36Cl4N2O3 Derivatives

The development of a robust QSAR model is highly dependent on the selection of appropriate molecular descriptors. kg.ac.rsresearchgate.net These numerical representations of molecular properties can be broadly categorized. scribd.comucsb.edu For analogues of this compound, a diverse set of descriptors would be calculated to capture their structural variations.

Types of Molecular Descriptors:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings. scribd.comucsb.edu

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, for instance, the Wiener and Zagreb indices. scribd.com

Geometric Descriptors: Calculated from the 3D structure, these descriptors define the size and shape of the molecule. scribd.com

Electronic Descriptors: These quantify electronic properties like dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Physicochemical Descriptors: Properties like the partition coefficient (logP) and molar refractivity fall into this category. ucsb.edu

The selection of the most relevant descriptors is a critical step to avoid overfitting and to create an interpretable model. neovarsity.org Techniques such as forward stepwise selection can be employed to identify a subset of descriptors that have the highest correlation with biological activity while having low intercorrelation. kg.ac.rs

Hypothetical Table of Molecular Descriptors for a Series of this compound Analogues:

Compound IDMolecular WeightLogPNumber of H-Bond DonorsNumber of H-Bond AcceptorsBiological Activity (IC50, µM)
This compound-A1510.34.2231.5
This compound-A2524.34.5240.8
This compound-A3496.33.9135.2
This compound-A4538.44.8330.5

This table presents hypothetical data for illustrative purposes.

Statistical and Machine Learning Methodologies in QSAR Model Development for this compound Related Compounds

Once molecular descriptors are calculated, various statistical and machine learning methods can be used to build the QSAR model. whiterose.ac.ukacs.org The choice of method depends on the complexity of the structure-activity relationship and the size of the dataset. neovarsity.org

Commonly Used Methods:

Multiple Linear Regression (MLR): This is a linear method that assumes a straight-line relationship between the descriptors and the biological activity. neovarsity.orgscispace.com

Partial Least Squares (PLS): PLS is another linear regression technique that is particularly useful when the number of descriptors is large and they are correlated. neovarsity.orgscispace.com

Support Vector Machines (SVM): A powerful machine learning method that can model non-linear relationships by mapping the data to a higher-dimensional space. jmpas.comresearchgate.net

Random Forest (RF): An ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction. whiterose.ac.uk

Artificial Neural Networks (ANN): These are complex, non-linear models inspired by the structure of the human brain, capable of capturing highly intricate relationships. jmpas.com

The developed QSAR model must be rigorously validated to ensure its predictive power. neovarsity.org This is typically done by splitting the dataset into a training set for model building and a test set for external validation. neovarsity.org

Ligand-Based SAR Approaches for this compound Scaffolds (e.g., pharmacophore modeling)

When the 3D structure of the biological target is unknown, ligand-based approaches are invaluable. creative-biostructure.comacs.org Pharmacophore modeling is a key technique in this area. nih.govcreative-biostructure.com A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to be active. acs.org

For the this compound scaffold, a pharmacophore model would be generated by superimposing a set of active analogues and identifying common features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. creative-biostructure.comacs.org This model can then be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. nih.govmdpi.com

Structure-Based SAR Approaches Involving this compound Derivatives (e.g., comparative molecular field analysis - CoMFA)

When the 3D structure of the target protein is available, structure-based methods can provide detailed insights into the interactions between the ligand and the receptor. nih.gov Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. wikipedia.orgmdpi.com

To perform a CoMFA study on this compound derivatives, the molecules in the dataset need to be aligned or superimposed based on a common structural feature or a pharmacophore. mdpi.com The steric and electrostatic interaction energies are then calculated at various grid points around the aligned molecules. mdpi.com The resulting fields are then analyzed using PLS to generate a QSAR model. mdpi.com The graphical output of CoMFA, in the form of contour maps, highlights regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com

Hypothetical CoMFA Results Summary for this compound Analogues:

ModelNumber of ComponentsSteric ContributionElectrostatic Contribution
CoMFA_C190.680.92565%35%

This table presents hypothetical data for illustrative purposes. q² is the cross-validated correlation coefficient and r² is the non-cross-validated correlation coefficient.

Conformational Analysis and its Impact on Structure-Activity Relationships of this compound

A molecule's biological activity is intrinsically linked to its 3D conformation. fiveable.me Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. fiveable.meslideshare.net The biologically active conformation of a ligand is the specific shape it adopts when binding to its target. nih.gov

For flexible molecules like potential derivatives of this compound, understanding the conformational landscape is crucial. stjohns.edu A molecule may exist as an equilibrium of multiple low-energy conformers in solution, but only one or a few of these may be responsible for its biological effect. nih.gov Techniques such as NMR spectroscopy and computational methods like molecular dynamics simulations can be used to study the conformational preferences of molecules. nih.govstjohns.edu The insights gained from conformational analysis can explain the SAR of a series of compounds and guide the design of more rigid analogues that are pre-organized in the bioactive conformation, potentially leading to enhanced potency and selectivity. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies of C19h36cl4n2o3

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity of C19H36Cl4N2O3

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Density Functional Theory (DFT) is a prominent method used for this purpose due to its balance of computational cost and accuracy. rowansci.com

Principles of DFT: DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a many-electron system can be uniquely determined by its electron density. umn.edu This simplifies the problem from a complex many-body wavefunction to a more manageable three-dimensional electron density. The total energy is expressed as a functional of the electron density, E[ρ], which is composed of kinetic energy, electron-nuclear interaction energy, Coulombic (electron-electron) repulsion energy, and the exchange-correlation energy. rowansci.com The exchange-correlation term, which accounts for quantum mechanical effects, is the primary component that requires approximation. infn.it

Application to this compound: A DFT study of this compound would begin with the optimization of its molecular geometry to find the lowest energy conformation. From the resulting electron density, a wide range of electronic properties could be calculated:

Electronic Structure: Analysis of molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) would reveal regions of electron-donating and electron-accepting character. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity.

Reactivity Descriptors: DFT allows for the calculation of reactivity indices such as electronegativity, chemical hardness, and the Fukui function. These descriptors predict how and where the molecule is likely to react with other chemical species. For instance, sites with a high Fukui function value for nucleophilic attack are prone to reaction with electron-rich species.

Spectroscopic Properties: Properties like infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the experimental characterization of the molecule.

Table 5.1.1: Common DFT Functionals for Electronic Structure Calculations

Functional Type Examples Description
Local Density Approximation (LDA) VWN, PW91 Assumes the electron density is uniform, which is a significant approximation. southampton.ac.uk
Generalized Gradient Approximation (GGA) BLYP, PBE Considers the gradient of the electron density, offering improved accuracy over LDA. southampton.ac.uk
Hybrid Functionals B3LYP, PBE0 Incorporates a portion of exact Hartree-Fock exchange, often providing better accuracy for molecular properties. umn.edu

Molecular Dynamics Simulations for this compound Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into its dynamics, conformational flexibility, and interactions with its environment. arxiv.org

Principles of MD Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules. The forces between particles are calculated using a molecular mechanics force field—a set of parameters and potential energy functions that describe the system's energy as a function of its atomic coordinates. By integrating the equations of motion over time, a trajectory is generated that describes how the positions and velocities of particles evolve. rsc.org

Application to this compound: For a molecule like this compound, which possesses significant conformational flexibility due to its long alkyl chain (C19H36), MD simulations would be invaluable.

Conformational Sampling: An MD simulation would explore the potential energy surface of the molecule, identifying its most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its function and interactions. mdpi.com

Solvent Interactions: By simulating this compound in a solvent box (e.g., water), one can study how the solvent affects its structure and dynamics. Key properties to analyze include the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, and the formation of hydrogen bonds. These simulations can reveal how the molecule is solvated and whether specific parts are exposed or buried within the solvent. nih.gov

Table 5.2.1: Key Parameters in an MD Simulation Setup

Parameter Description Example
Force Field A set of equations and parameters to calculate the potential energy of the system. AMBER, CHARMM, GROMOS
Solvent Model Representation of the solvent molecules. Explicit (e.g., TIP3P water) or Implicit (e.g., Generalized Born) rsc.org
Ensemble The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). NVT (Canonical), NPT (Isothermal-isobaric) mdpi.com
Time Step The integration time step for solving the equations of motion. Typically 1-2 femtoseconds (fs)

Molecular Docking and Ligand-Receptor Interaction Modeling of this compound (focusing on chemical recognition and binding modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov

Principles of Molecular Docking: Docking algorithms search for the optimal binding geometry between a ligand and a receptor by exploring various possible conformations and orientations of the ligand within the receptor's binding site. A scoring function is then used to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. nih.gov

Application to this compound: If this compound were being investigated as a potential biologically active agent, molecular docking would be a critical step to predict its protein targets and binding mechanisms.

Binding Mode Prediction: Docking this compound into the active site of a target protein would predict its binding orientation. The analysis would focus on identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

Chemical Recognition: The results would elucidate the principles of chemical recognition between the ligand and the receptor. For example, it might reveal that the chlorine atoms participate in halogen bonding or that the amide groups act as hydrogen bond donors or acceptors. mdpi.com

Binding Affinity Estimation: The docking score provides a qualitative estimate of the binding affinity (e.g., in kcal/mol), which helps in prioritizing compounds for further experimental testing. nih.gov

Table 5.3.1: Common Molecular Docking Software and Scoring Functions

Docking Software Scoring Function Approach Typical Application
AutoDock Vina Empirical and knowledge-based Widely used for virtual screening and binding mode analysis.
Glide (Schrödinger) Empirical with physics-based terms High-accuracy docking and scoring for drug discovery.
GOLD Genetic algorithm for ligand flexibility Flexible ligand docking, often used in lead optimization.

In Silico Screening and Virtual Library Design Strategies for this compound Derivatives

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to explore derivatives of a lead compound like this compound.

Strategies for Virtual Library Design: Starting with the core scaffold of this compound, a virtual library of derivatives could be designed by systematically modifying its functional groups. For example, one could vary the substituents on the alkyl chain or replace the chlorine atoms with other halogens to explore the structure-activity relationship (SAR).

Screening Workflow:

Library Enumeration: Generate a large, diverse library of virtual compounds based on the this compound scaffold.

Filtering: Apply drug-likeness filters (e.g., Lipinski's Rule of Five) to remove compounds with unfavorable physicochemical properties. nih.gov

High-Throughput Virtual Screening (HTVS): Dock the entire library against a specific protein target using a fast and efficient docking program.

Hit Selection: Select the top-scoring compounds (hits) for more refined analysis.

Lead Optimization: Subject the selected hits to more accurate, but computationally intensive, methods like MD simulations or free energy calculations to validate their binding modes and rank them more accurately. nih.gov

Chemoinformatics and Data Mining in the Context of this compound Research

Chemoinformatics involves the use of computational methods to analyze chemical information. In the context of a novel compound like this compound, chemoinformatics tools would be essential for its characterization and for placing it within the broader landscape of chemical space.

Applications in this compound Research:

Similarity Searching: By representing this compound as a molecular fingerprint, one could search large chemical databases (e.g., PubChem, ChEMBL) for structurally similar compounds. This could provide immediate clues about its potential biological activities or physical properties based on the known properties of its analogs.

QSAR Modeling: If a set of this compound derivatives were synthesized and their biological activity measured, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models correlate chemical structure with biological activity, enabling the prediction of activity for new, unsynthesized derivatives.

Data Mining: Mining scientific literature and patent databases for the core scaffold of this compound could uncover previously overlooked research or related compounds, providing valuable context and guiding future research directions.

Table 5.5.1: Chemoinformatics Tools and Databases

Tool/Database Function Relevance to this compound Research
PubChem Public database of chemical substances and their activities. Finding basic information, searching for similar compounds.
ChEMBL Database of bioactive drug-like small molecules. Identifying potential biological targets based on structural similarity.
RDKit / KNIME Open-source chemoinformatics toolkits. Calculating molecular descriptors, building predictive models (QSAR).

Advanced Analytical Methodologies for Purity Assessment, Stability, and Isomeric Analysis of C19h36cl4n2o3

Chromatographic Techniques for Radecassine Analysis

Chromatography, a powerful separation technique, is fundamental in the analysis of Radecassine. humanjournals.com The principle of chromatography relies on the differential distribution of the analyte between a stationary phase and a mobile phase. humanjournals.comwjpmr.com Various forms of chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), are utilized to assess the purity and stability of Radecassine and to separate its isomers. ijrti.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Radecassine Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of Radecassine. asianjpr.combepls.com Developing and validating an HPLC method is a critical process in pharmaceutical quality control to ensure the method is fit for its intended purpose. humanjournals.comwjpmr.com The process involves several key steps, from initial scouting runs to full validation according to regulatory guidelines like those from the International Conference on Harmonisation (ICH). ejgm.co.ukajptr.com

Method development for Radecassine would begin with defining the analytical goals, such as quantifying the active pharmaceutical ingredient (API) and detecting potential impurities. mastelf.com This is followed by the careful selection of the column, mobile phase, and detector. humanjournals.com For a compound like Radecassine, a reversed-phase HPLC method using a C18 column is a common starting point. nih.govuclan.ac.uk The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve good separation and peak shape. asianjpr.commastelf.com The pH of the mobile phase is a critical parameter that must be controlled, ideally keeping it at least one unit away from the pKa of Radecassine to ensure it is in a single ionic form. asianjpr.com

Validation of the developed HPLC method ensures its reliability. mastelf.com This involves assessing several parameters as outlined by ICH guidelines: bepls.comajptr.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities or degradation products. uclan.ac.uk

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ejgm.co.ukuclan.ac.uk

Accuracy: The closeness of the test results obtained by the method to the true value. ejgm.co.ukuclan.ac.uk

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). uclan.ac.uk

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ajptr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ajptr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. uclan.ac.uk

Validation ParameterDescriptionTypical Acceptance Criteria (Example)
SpecificityDemonstrates that the peak for Radecassine is free from interference from impurities, degradation products, or placebo components.Peak purity index > 0.995
LinearityA linear relationship between concentration and peak area over a specified range.Correlation coefficient (r²) > 0.999 nih.gov
AccuracyExpressed as the percentage recovery of the analyte.98.0% - 102.0% recovery
Precision (Repeatability)Relative Standard Deviation (RSD) of multiple measurements of the same sample.RSD ≤ 2.0%
LODSignal-to-Noise ratio of 3:1Determined experimentally
LOQSignal-to-Noise ratio of 10:1Determined experimentally
RobustnessMethod performance is evaluated by slightly varying parameters like mobile phase composition, pH, flow rate, and column temperature.RSD of results should remain within acceptable limits.

Gas Chromatography (GC) for Volatile Radecassine Derivatives

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing compounds that can be vaporized without decomposition. libretexts.org For a relatively large and polar molecule like Radecassine, direct analysis by GC can be challenging. However, GC becomes a viable and highly sensitive option when Radecassine is converted into more volatile and thermally stable derivatives. jfda-online.com

The process involves a chemical reaction known as derivatization, where a functional group on the Radecassine molecule is reacted to form a new compound with properties more suitable for GC analysis. nih.gov For example, hydroxyl or amine groups within the Radecassine structure can be acylated using reagents like heptafluorobutyric anhydride (B1165640) (HFBA) or pentafluoropropionic anhydride (PFPA) to create less polar, more volatile esters or amides. nih.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing the stationary phase. libretexts.orgdiva-portal.org Separation occurs based on the differential partitioning of the derivatives between the two phases. diva-portal.org GC is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may be present in the Radecassine sample. cedre.fr

Derivatization ReagentTarget Functional GroupAdvantage for GC Analysis
Heptafluorobutyric anhydride (HFBA)-OH, -NH2Increases volatility and thermal stability; enhances detection by Electron Capture Detector (ECD). nih.gov
Pentafluoropropionic anhydride (PFPA)-OH, -NH2Similar to HFBA, provides good chromatographic properties. nih.gov
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)-OH, -COOH, -NH2Forms stable trimethylsilyl (B98337) (TMS) derivatives, increasing volatility.

Supercritical Fluid Chromatography (SFC) for Challenging Separations of Radecassine

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgteledynelabs.com This technique is particularly advantageous for the separation of complex mixtures and thermally labile molecules like Radecassine. wikipedia.org SFC offers several benefits over traditional HPLC, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and higher efficiency. selvita.comnih.gov

In SFC, the mobile phase is held at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. teledynelabs.com This allows for lower viscosity and higher diffusivity, leading to faster separations without a loss of resolution. selvita.com For challenging separations involving Radecassine, such as distinguishing between closely related impurities or isomers, SFC can provide superior performance. The addition of a small amount of a polar organic solvent (a modifier), such as methanol, can be used to fine-tune the separation of polar compounds. jasco-global.com

Chiral Separations of Radecassine Enantiomers and Diastereomers

Chirality is a critical aspect of many pharmaceutical compounds, as different enantiomers can have vastly different pharmacological activities. selvita.comlibretexts.org Since Radecassine possesses multiple chiral centers, it can exist as a mixture of enantiomers and diastereomers. researchgate.net The separation of these stereoisomers is essential and is often achieved using chiral chromatography. libretexts.org

Chiral separation can be performed using HPLC or SFC by employing a chiral stationary phase (CSP). wikipedia.orgntu.edu.sg A CSP is made by bonding a chiral selector to a solid support, typically silica. wikipedia.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of Radecassine and the chiral selector, which have different interaction energies, leading to different retention times. wikipedia.org

Common types of CSPs that could be applied to Radecassine separation include those based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type (brush-type) phases. wikipedia.orgntu.edu.sg The development of a chiral separation method involves screening different CSPs and mobile phases to find the optimal conditions for resolving all the stereoisomers present in the Radecassine mixture. researchgate.net

Hyphenated Analytical Techniques in Radecassine Research

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the analysis of complex samples. ajprd.com For Radecassine research, the coupling of liquid chromatography with mass spectrometry is of particular importance.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Impurity Profiling of C19H36Cl4N2O3

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for impurity profiling in pharmaceutical development. ijrti.orgresolvemass.ca It combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection provided by mass spectrometry. resolvemass.ca This combination allows for the detection, identification, and quantification of impurities in Radecassine, even at trace levels. ajprd.comresolvemass.ca

In an LC-MS system, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. resolvemass.ca The molecules are ionized, and the mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). resolvemass.ca This provides molecular weight information for the parent compound (Radecassine) and any co-eluting impurities. Further structural information can be obtained using tandem mass spectrometry (LC-MS/MS), where specific ions are fragmented to create a characteristic pattern that aids in structural elucidation. enovatia.comlcms.cz

LC-MS is crucial for:

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components Related to this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile organic compounds. usgs.gov For a large molecule like this compound, its direct analysis may be challenging due to low volatility. However, GC-MS is exceptionally well-suited for identifying and quantifying more volatile synthesis-related impurities, precursors, or degradation products.

Methodology and Application: The analysis involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As components elute, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each component.

For complex polychlorinated pollutants, GC coupled with high-resolution mass spectrometry (GC-HRMS) can provide high precision and accuracy, which is crucial for distinguishing between compounds with similar structures. nih.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a powerful diagnostic tool in the mass spectrum for identifying chlorinated fragments.

Illustrative Data for Impurity Profiling: The following table represents hypothetical data from a GC-MS analysis of a this compound sample, showing potential volatile impurities.

Retention Time (min)Key Mass Fragments (m/z)Tentative Identification
8.45149, 113, 85Phthalate-based plasticizer
12.72220, 222, 185, 150Dichlorinated precursor molecule
15.30254, 256, 258, 219Trichlorinated side-product

This table is for illustrative purposes only.

Liquid Chromatography-NMR (LC-NMR) for Online Structural Characterization of this compound Components

The direct coupling of High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled tool for the separation and unambiguous structural elucidation of components in complex mixtures, such as isomers of this compound. researchgate.net This hyphenated technique avoids the laborious process of isolating each component before analysis. sumitomo-chem.co.jp

Methodology and Application: An HPLC system separates the components of the sample mixture. The eluent from the column flows through a specialized flow cell positioned within the NMR spectrometer's magnet. NMR spectra (e.g., ¹H, ¹³C, 2D-COSY) can be acquired for each separated peak, either in continuous-flow, stopped-flow, or loop-storage mode. researchgate.net The stopped-flow mode, where the chromatographic flow is paused while a specific peak is in the flow cell, allows for longer acquisition times and the measurement of more complex or less sensitive NMR experiments.

This technique is particularly powerful for differentiating isomers (structural or stereo-isomers) which may have identical mass spectra but will exhibit distinct NMR spectra due to differences in their chemical environment. uco.edu It is widely applied in the analysis of natural products, pharmaceuticals, and polymers. news-medical.net

Illustrative Data for Isomer Analysis: The table below illustrates how LC-NMR could distinguish between two hypothetical isomers of this compound separated by HPLC.

HPLC Peak (Retention Time)IsomerKey ¹H NMR Signal (δ, ppm)Interpretation
21.5 minIsomer A4.85 (triplet)Proton adjacent to a chlorine on a secondary carbon
23.1 minIsomer B5.10 (doublet of doublets)Proton adjacent to a chlorine on a different carbon environment

This table is for illustrative purposes only.

Advanced Titrimetric and Spectrophotometric Methods for Quantitative Analysis of this compound

For routine quantitative analysis and purity assessment, titrimetric and spectrophotometric methods can offer robust, accurate, and cost-effective alternatives to chromatography.

Titrimetric Methods: If the this compound molecule contains basic nitrogen functional groups (e.g., amines), its concentration in a sample can be determined by non-aqueous acid-base titration. The sample is dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid) and titrated with a standardized solution of a strong acid, such as perchloric acid. The endpoint can be detected potentiometrically using a pH electrode, which provides a sharp potential change at the equivalence point. This approach is a cornerstone of pharmacopoeial assays for many nitrogen-containing active pharmaceutical ingredients.

Spectrophotometric Methods: Direct UV-Vis spectrophotometry may be possible if the molecule contains a suitable chromophore. However, a more common approach for molecules lacking a strong chromophore is to use a derivatization reaction that produces a colored product. For determining total nitrogen, a sample can undergo a Kjeldahl digestion to convert all organic nitrogen to ammonium (B1175870) sulfate. sci-hub.se The resulting ammonia (B1221849) can then be quantified using a colorimetric reaction (e.g., the Berthelot reaction with phenol (B47542) and hypochlorite) and measured with a spectrophotometer. helsinki.fi A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentration, and the concentration of the unknown sample is determined by interpolation from this curve.

Illustrative Data for Quantitative Methods:

Table 3: Hypothetical Potentiometric Titration Data

Titrant Volume (mL) Potential (mV)
9.80 250
9.90 285
10.00 450 (Endpoint)
10.10 615

Table 4: Hypothetical Spectrophotometric Calibration Data

Standard Conc. (mg/L) Absorbance (at λmax)
1.0 0.102
2.5 0.248
5.0 0.505
7.5 0.751

These tables are for illustrative purposes only.

Solid-State Characterization of this compound Polymorphs and Solvates (e.g., PXRD, DSC)

Complex organic molecules often exhibit polymorphism, where they can exist in multiple distinct crystalline structures. These polymorphs, along with solvated forms, can have different physical properties. Their characterization is critical.

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying and distinguishing between different crystalline forms. americanpharmaceuticalreview.com A powdered sample is irradiated with X-rays, and the diffraction pattern—a plot of intensity versus diffraction angle (2θ)—serves as a unique "fingerprint" for a specific crystal lattice. ijcpa.in Each polymorph will produce a distinct pattern, allowing for definitive identification and assessment of phase purity.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. ijcpa.in It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. ttu.edu Each polymorph will typically have a unique melting point and enthalpy of fusion. DSC is invaluable for studying the thermodynamic stability relationships between different forms and for detecting the presence of solvates, which would show a desolvation endotherm prior to melting.

Illustrative Data for Solid-State Analysis: The tables below show hypothetical data for two polymorphs (Form I and Form II) of this compound.

Table 5: Representative PXRD Peaks

Form I (Characteristic Peaks, 2θ) Form II (Characteristic Peaks, 2θ)

Table 6: Representative DSC Thermal Events

Form Event Onset Temperature (°C) Peak Temperature (°C)
Form I Melting 145.5 148.2

These tables are for illustrative purposes only.

Future Perspectives and Research Challenges for C19h36cl4n2o3

Emerging Methodologies in Chemical Synthesis and Characterization of Complex Molecules

The synthesis and verification of a molecule like C19H36Cl4N2O3 would demand the most advanced techniques in organic chemistry. Given its complexity, traditional synthetic methods may be inefficient or lack the required stereochemical control.

Synthesis: Modern synthetic strategies that could be employed include:

Flow Chemistry: Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance safety, improve yields, and allow for the rapid optimization of reaction conditions, which is particularly advantageous for multi-step syntheses.

Photoredox Catalysis: Utilizing light to drive chemical reactions, photoredox catalysis can enable unique bond formations under mild conditions, which might be crucial for installing the chloro- and nitrogen-containing functionalities without degrading a complex molecular backbone.

Automated Synthesis: Robotic platforms can perform numerous reactions in parallel, accelerating the discovery of viable synthetic routes and the production of derivatives for structure-activity relationship studies.

Characterization: Unambiguously determining the three-dimensional structure of this compound would be a primary challenge. Advanced characterization methods are indispensable for this purpose. nih.gov

Technique Application for this compound Potential Challenges
2D and 3D Nuclear Magnetic Resonance (NMR) Elucidate the connectivity and stereochemistry of the carbon-hydrogen framework.Signal overlap due to the large number of protons and carbons; quadrupolar broadening from chlorine and nitrogen atoms.
High-Resolution Mass Spectrometry (HRMS) Confirm the elemental composition and identify fragments to aid in structural determination.Potential for complex fragmentation patterns.
X-ray Crystallography Provide an unambiguous determination of the solid-state structure, including absolute stereochemistry. nih.govGrowing diffraction-quality crystals can be a significant bottleneck for complex, flexible molecules.
Chiroptical Spectroscopy (e.g., VCD, ECD) Determine the absolute configuration of chiral centers in solution, complementing solid-state data.Requires theoretical calculations to interpret the spectra accurately.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemists approach molecular science. For a novel compound like this compound, these computational tools offer powerful predictive capabilities.

Predictive Modeling:

Retrosynthesis Planning: AI algorithms can analyze the structure of this compound and propose viable synthetic pathways, potentially identifying more efficient routes than those conceived by human chemists.

Property Prediction: ML models, trained on large chemical datasets, could estimate various properties of this compound, such as its solubility, stability, and potential biological activities, helping to prioritize experimental efforts.

Spectra Prediction: AI can generate predicted NMR or mass spectra for hypothetical isomers of this compound, which can then be compared against experimental data to facilitate structure elucidation.

De Novo Design: Should initial investigations reveal promising characteristics, AI could be used to design new analogs of this compound with optimized properties. By defining a set of desired attributes, generative models can propose novel molecular structures that are synthetically accessible and tailored for a specific application.

Interdisciplinary Approaches to Elucidate Complex Chemical Phenomena of this compound

Understanding the behavior of a complex molecule like this compound requires a convergence of expertise from various scientific disciplines.

Chemical Biology: If the molecule is designed to interact with biological systems, collaborations with biochemists and molecular biologists would be essential. Techniques such as cellular imaging, proteomics, and transcriptomics could reveal the molecule's mechanism of action at a cellular and molecular level.

Materials Science: The presence of multiple polar and halogenated groups suggests that this compound could have interesting self-assembly or material properties. Materials scientists could investigate its potential use in polymers, liquid crystals, or functional coatings.

Computational Chemistry: Theoretical chemists can perform high-level quantum mechanical calculations to understand the molecule's electronic structure, reactivity, and conformational landscape. This can provide insights that are difficult or impossible to obtain through experiments alone. For instance, computational studies can rationalize observed spectroscopic features or predict the most likely sites for metabolic transformation.

Sustainable Chemistry Considerations in the Research and Potential Production of this compound

The principles of green and sustainable chemistry must be integrated into the entire lifecycle of a new chemical entity. This is particularly relevant for a highly chlorinated compound like this compound, as organochlorines can have significant environmental persistence.

Key Sustainability Goals:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the possibility of deriving parts of the molecular scaffold from bio-based sources rather than petrochemicals.

Benign Solvents and Reagents: Prioritizing the use of safer solvents and reducing the reliance on hazardous reagents.

Energy Efficiency: Employing methods like catalysis and flow chemistry that operate at lower temperatures and pressures to reduce energy consumption.

Design for Degradation: A major research challenge would be to design the molecule with features that allow it to break down into benign substances after its intended use, preventing long-term environmental accumulation. This might involve incorporating specific functional groups that are susceptible to biodegradation or hydrolysis.

Green Chemistry Principle Application to this compound Lifecycle
Prevention Design syntheses to minimize the generation of chlorinated byproducts.
Catalysis Use catalytic reagents in place of stoichiometric ones to reduce waste.
Less Hazardous Chemical Syntheses Avoid the use of highly toxic chlorinated solvents and reagents where possible.
Real-time Analysis for Pollution Prevention Implement in-line analytical techniques (e.g., in flow chemistry) to monitor and control the formation of hazardous intermediates.

By addressing these challenges and leveraging these emerging methodologies, the scientific community can responsibly explore the potential of complex molecules like this compound, paving the way for new discoveries and innovations.

Q & A

Q. How can researchers confirm the structural identity of C₁₉H₃₆Cl₄N₂O₃?

Methodological Answer: Begin with spectroscopic characterization:

  • NMR (¹H/¹³C) : Assign peaks to verify carbon-hydrogen frameworks and chlorine substitution patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D structure if crystalline samples are available.
    Cross-reference data with databases like SciFinder or Reaxys for known analogs .

Q. What are standard protocols for synthesizing C₁₉H₃₆Cl₄N₂O₃?

Methodological Answer: Optimize synthesis using:

  • Reaction Design : Use chlorination agents (e.g., PCl₅) for introducing Cl groups. Monitor reaction kinetics under varying temperatures (25–80°C) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and validate purity via HPLC (>95% purity threshold) .

Q. How to address contradictions in physicochemical property data (e.g., solubility, stability) across literature sources?

Methodological Answer:

  • Cross-Validation : Replicate experiments under standardized conditions (pH, solvent, temperature).
  • Root-Cause Analysis : Check for impurities (via TLC/GC-MS) or methodological differences (e.g., shake-flask vs. HPLC solubility assays) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of C₁₉H₃₆Cl₄N₂O₃ in novel reactions?

Methodological Answer:

  • Docking Studies : Use software like Gaussian or Schrödinger Suite to model interactions with biological targets (e.g., enzymes).
  • DFT Calculations : Calculate activation energies for proposed reaction pathways (e.g., nucleophilic substitution at Cl sites) .

Q. What strategies resolve mechanistic ambiguities in C₁₉H₃₆Cl₄N₂O₃’s degradation pathways?

Methodological Answer:

  • Isotopic Labeling : Track Cl⁻ release using ³⁶Cl isotopes under hydrolytic conditions.
  • Kinetic Profiling : Compare rate constants at varying pH levels to distinguish SN1 vs. SN2 mechanisms .

Q. How to design a study evaluating the compound’s toxicity using in silico and in vitro models?

Methodological Answer:

  • In Silico : Predict ADMET properties via tools like ADMETLab2.0.
  • In Vitro : Use HepG2 cells for cytotoxicity assays (IC₅₀) and ROS quantification. Validate with in vivo zebrafish models for acute toxicity .

Data Analysis & Interpretation

Q. How to reconcile conflicting bioactivity results (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Curves : Establish biphasic effects (hormesis) at low vs. high concentrations.
  • Pathway Analysis : Use transcriptomics (RNA-seq) to identify off-target interactions .

Q. What statistical frameworks are optimal for analyzing structure-activity relationships (SAR) in derivatives of C₁₉H₃₆Cl₄N₂O₃?

Methodological Answer:

  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent effects (e.g., Cl position) with activity.
  • Machine Learning : Train Random Forest models on datasets >100 analogs to predict bioactivity .

Experimental Design & Reproducibility

Q. How to validate analytical methods for quantifying C₁₉H₃₆Cl₄N₂O₃ in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Validation Parameters : Assess LOD (Limit of Detection), LOQ (Limit of Quantification), and recovery rates (>90%) using spiked samples.
  • Matrix Effects : Test interference from proteins/lipids via standard addition methods .

Q. What protocols ensure reproducibility in multi-step syntheses of C₁₉H₃₆Cl₄N₂O₃ derivatives?

Methodological Answer:

  • SOPs : Document reaction parameters (e.g., inert atmosphere, stirring rates).
  • Intermediate Characterization : Validate each step via FTIR and NMR before proceeding .

Cross-Disciplinary Integration

Q. How can C₁₉H₃₆Cl₄N₂O₃’s environmental fate be studied using chemistry and ecotoxicology?

Methodological Answer:

  • Hybrid Models : Combine HPLC-MS quantification in water samples with Daphnia magna bioassays.
  • Degradation Studies : Simulate photolysis/hydrolysis in environmental chambers and track byproducts .

Resource & Workflow Optimization

Q. What tools streamline literature reviews for C₁₉H₃₆Cl₄N₂O₃-related research?

Methodological Answer:

  • Database Alerts : Set up keyword alerts in SciFinder and Web of Science for new publications.
  • Citation Maps : Use tools like Connected Papers to identify seminal studies and knowledge gaps .

Q. How to design a data management plan for long-term C₁₉H₃₆Cl₄N₂O₃ research projects?

Methodological Answer:

  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Version Control : Use GitLab or OSF for tracking experimental iterations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.